

# Application Notes and Protocols for In Vivo Imaging with IR-825 Dye

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## Compound of Interest

Compound Name: IR-825

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These application notes provide a comprehensive guide to utilizing the near-infrared (NIR) fluorescent dye **IR-825** for in vivo imaging. This document outlines the dye's optical properties, biodistribution, and detailed protocols for tumor and lymphatic imaging in preclinical models.

## I. Overview of IR-825 Dye

**IR-825** is a heptamethine cyanine dye that exhibits fluorescence in the near-infrared spectrum, a region advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration.<sup>[1]</sup> Its chemical structure includes a carboxyl group, allowing for covalent conjugation to various molecules such as antibodies and peptides for targeted imaging.<sup>[2]</sup> When used in its free form, **IR-825** can be valuable for assessing vascular permeability and lymphatic drainage. For enhanced tumor accumulation and signal intensity, it is often encapsulated within nanoparticles.<sup>[3]</sup>

## II. Quantitative Data Summary

The following tables summarize the key quantitative parameters of **IR-825** and related cyanine dyes for in vivo imaging applications.

Table 1: Optical Properties of **IR-825** and Similar Dyes

Parameter	Value	Notes
Excitation Maximum ( $\lambda_{ex}$ )	~780 - 825 nm	The exact maximum can vary depending on the solvent and if the dye is conjugated or encapsulated. For nanoparticle formulations, excitation is often performed with an 808 nm laser.[4]
Emission Maximum ( $\lambda_{em}$ )	~830 - 840 nm	Exhibits a Stokes shift of approximately 25-41 nm.[5]
Molar Extinction Coefficient	~157,000 - 226,000 M <sup>-1</sup> cm <sup>-1</sup>	In methanol.[5]

Table 2: Representative Biodistribution of Free Cyanine Dyes in Mice (24 hours post-injection)

No specific quantitative biodistribution data for free, unconjugated **IR-825** was found in the search results. The following data for a similar free near-infrared dye, DY-776, is provided as a representative example of the expected distribution profile of a small molecule cyanine dye.

Organ	Percentage of Injected Dose per Gram (%ID/g)
Intestine	~47%
Liver	~28%
Kidney	~15%
Skin	~9%
Spleen	~1%
Stomach	~3% (combined with intestine at 360h)

Note: This data is for the free dye DY-776 and serves as an illustrative example.[6] The biodistribution of **IR-825** may vary. Encapsulation of **IR-825** in nanoparticles significantly alters its biodistribution, leading to higher tumor accumulation.[3]

Table 3: Tumor Accumulation and Signal-to-Background Ratios

Parameter	Value	Time Post-Injection	Notes
Peak Tumor Accumulation (Nanoparticle-encapsulated IR-825)	1 - 18 hours	Varies depending on nanoparticle formulation and tumor model. <a href="#">[3]</a>	
Representative Tumor-to-Background Ratio (TBR) of a targeted NIR dye	~3.5 - 5.5	3 hours	This is a representative value for a targeted NIR dye and can vary significantly based on the targeting moiety, dye, and tumor model. <a href="#">[7]</a>

### III. Experimental Protocols

#### A. Preparation of IR-825 for In Vivo Injection

This protocol describes the preparation of a stock solution and final injection solution of free **IR-825** dye.

Materials:

- **IR-825** dye powder
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), sterile
- Sterile microcentrifuge tubes
- Vortex mixer
- 0.22 µm sterile syringe filter

#### Protocol:

- Stock Solution Preparation:
  - Carefully weigh the desired amount of **IR-825** powder.
  - Dissolve the **IR-825** powder in high-quality, anhydrous DMSO to create a stock solution of 1-10 mg/mL.
  - Vortex thoroughly to ensure complete dissolution.
  - Store the stock solution at -20°C, protected from light.
- Working Solution for Injection:
  - Thaw the **IR-825** stock solution at room temperature.
  - Dilute the stock solution with sterile PBS to the desired final concentration for injection. The final concentration will depend on the specific application and animal model, but a typical starting point is in the low micromolar range.
  - The final injection volume for a mouse is typically 100-200 µL.[\[8\]](#)
  - Ensure the final concentration of DMSO in the injected solution is below 5% to minimize toxicity.
  - Filter the final working solution through a 0.22 µm sterile syringe filter before injection to remove any potential aggregates.

## B. In Vivo Tumor Imaging Protocol (Mouse Model)

This protocol outlines a general procedure for non-invasive imaging of tumors in a mouse model using **IR-825**.

#### Materials:

- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- Prepared **IR-825** injection solution

- Animal anesthesia system (e.g., isoflurane)
- In vivo imaging system equipped with appropriate NIR excitation and emission filters
- Heating pad to maintain animal body temperature

Protocol:

- Animal Preparation:
  - Anesthetize the tumor-bearing mouse using an isoflurane anesthesia system.
  - Place the anesthetized mouse on the imaging system's stage, positioned on a heating pad to maintain body temperature.
  - Acquire a baseline, pre-injection fluorescence image.
- Dye Administration:
  - Administer the prepared **IR-825** solution (typically 100-200  $\mu$ L) via intravenous (tail vein) injection.[8] The recommended needle gauge for tail vein injections in mice is 27-30 G.[8]
- In Vivo Fluorescence Imaging:
  - Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the dye.
  - Use an appropriate excitation wavelength (e.g., 780 nm) and emission filter (e.g., 830 nm long-pass).
  - Maintain the mouse under anesthesia for the duration of each imaging session.
- Ex Vivo Biodistribution (Optional):
  - At the final time point, euthanize the mouse.
  - Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

- Image the excised organs using the in vivo imaging system to confirm the biodistribution of the dye.
- For quantitative analysis, the fluorescence intensity of each organ can be measured and expressed as a percentage of the injected dose per gram of tissue (%ID/g).[9]

## C. In Vivo Lymphatic Imaging Protocol (Mouse Model)

This protocol provides a general method for visualizing lymphatic drainage using **IR-825**.

Materials:

- Healthy mice
- Prepared **IR-825** injection solution
- Animal anesthesia system
- In vivo imaging system with NIR capabilities
- Heating pad

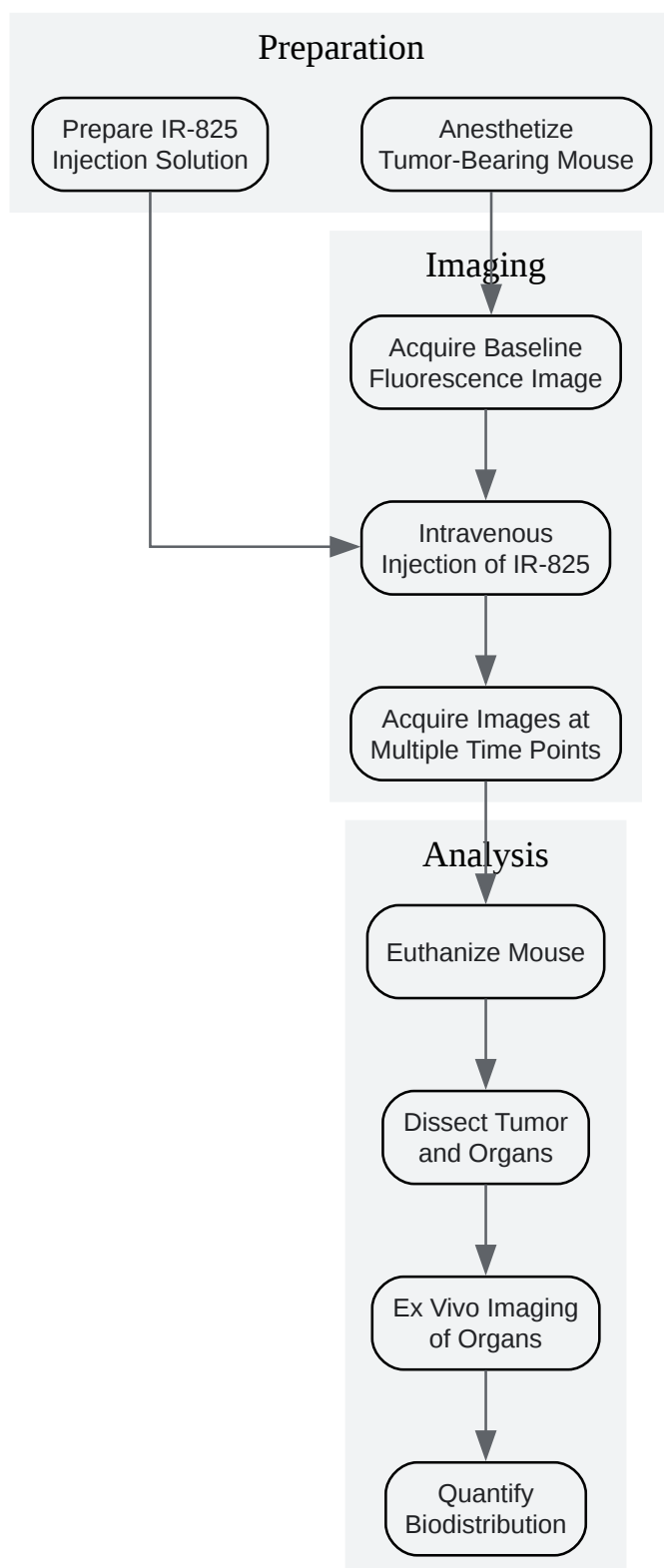
Protocol:

- Animal Preparation:
  - Anesthetize the mouse and maintain it on a heating pad.
- Dye Administration:
  - Administer a small volume (e.g., 5-10  $\mu$ L) of the **IR-825** solution via intradermal or subcutaneous injection into the area of interest (e.g., footpad or base of the tail).[10]
- In Vivo Fluorescence Imaging:
  - Immediately begin acquiring a dynamic sequence of fluorescence images to visualize the uptake of the dye into the lymphatic vessels and its transport to the draining lymph nodes.
  - Continue imaging for a period of up to 60 minutes.

- Static images can also be acquired at later time points (e.g., 24 hours) to assess dye clearance.

## **IV. Visualizations**

### **A. Experimental Workflow for In Vivo Tumor Imaging**

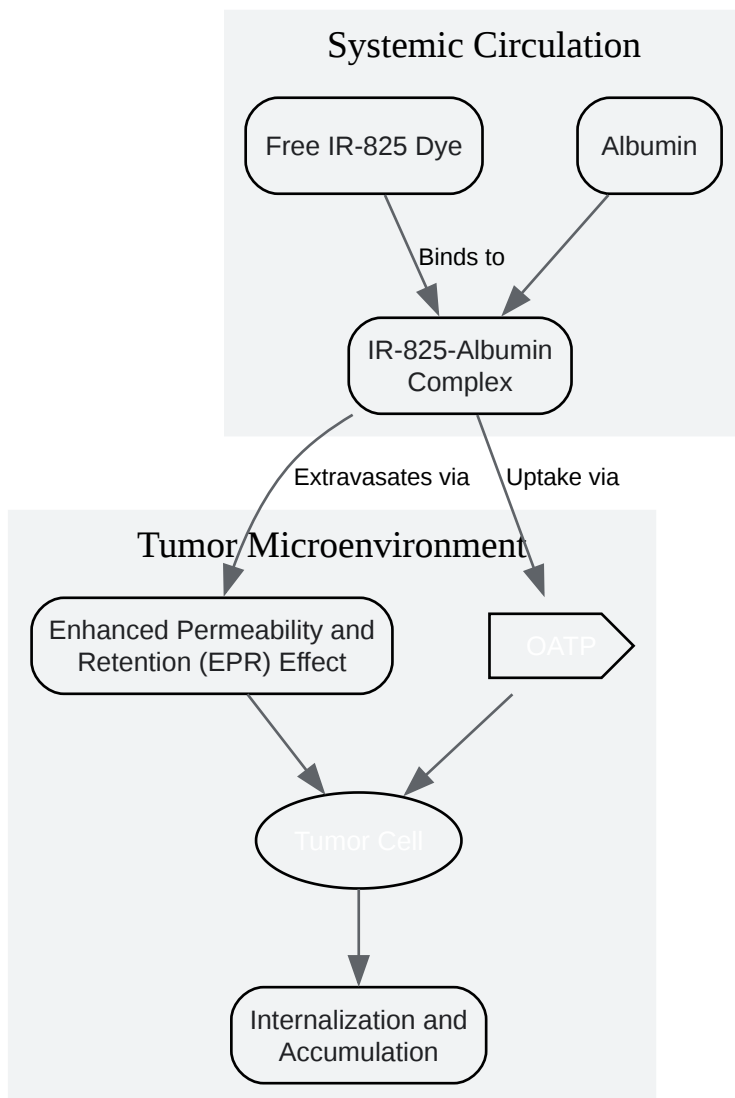


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Caption: Workflow for in vivo tumor imaging using **IR-825** dye.



## B. Proposed Mechanism of Cyanine Dye Tumor Accumulation



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Caption: Proposed mechanism of **IR-825** accumulation in tumors.

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